molecular formula C7H6ClN B068728 2-(1-Chlorovinyl)pyridine CAS No. 179418-20-3

2-(1-Chlorovinyl)pyridine

Cat. No. B068728
CAS RN: 179418-20-3
M. Wt: 139.58 g/mol
InChI Key: JFUCOVRYXURXFN-UHFFFAOYSA-N
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Description

2-(1-Chlorovinyl)pyridine is a pyridine derivative . Pyridine is a valuable nitrogen-based heterocyclic compound that is not only present in a large number of naturally occurring bioactive compounds but is also widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .


Synthesis Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product . In 2018, Antuf et al. synthesized 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde from 2-chloroimidazo[1,2-a]pyridine using V. H. reagent at 70 °C for 5 hours, in excellent yield .


Molecular Structure Analysis

Different density functional theory (DFT) approaches (CAM-B3LYP, B3LYP, B97-D3, and M06-2X) were performed to determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules IY (Y = F, Cl, Br, I) and were matched to the experimental XRD data .


Chemical Reactions Analysis

Pyridine is a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Physical And Chemical Properties Analysis

Pyridine is considered among the most important nitrogen-based heterocyclic compounds which is present in numerous bioactive compounds. Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .

Safety and Hazards

Pyridine is highly flammable and causes skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . The simplest pyridine is a key unit in most of the drugs because of its characteristic chemical properties, such as basicity, solubility, hydrogen bond-forming ability, and able to act as the bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms .

properties

IUPAC Name

2-(1-chloroethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCOVRYXURXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chlorovinyl)pyridine

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